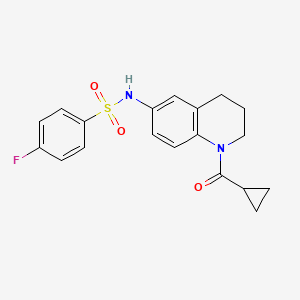

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide is a versatile chemical compound used in various scientific research fields. Its unique structure allows for applications in drug discovery, molecular modeling, and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide typically involves the reaction of cyclopropanecarbonyl chloride with 3,4-dihydro-2H-quinoline-6-amine, followed by sulfonation with 4-fluorobenzenesulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of reduced quinoline compounds.

Substitution: Formation of substituted sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through modulation of specific signaling pathways. Studies suggest that it may interact with enzymes involved in tumor growth .

- Anti-inflammatory Properties : It has been explored for its ability to inhibit inflammatory mediators, making it a candidate for treating conditions like arthritis .

Biochemical Probes

The compound serves as a biochemical probe to study enzyme interactions and cellular processes. Its unique structure allows it to bind selectively to certain proteins, facilitating the investigation of their functions in various biological contexts .

Material Science

In materials science, N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide is utilized in the synthesis of novel materials:

- Fluorescent Probes : The sulfonamide group enhances the photophysical properties of the compound, making it suitable for developing fluorescent probes for bioimaging applications .

- Catalysts : Its unique chemical properties enable its use as a catalyst in various organic reactions .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide inhibits the proliferation of breast cancer cells by targeting specific kinases involved in cell cycle regulation. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of this compound revealed that it effectively reduces the production of pro-inflammatory cytokines in vitro. The mechanism involves inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses .

Mecanismo De Acción

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, making it a valuable tool in drug discovery and development .

Comparación Con Compuestos Similares

Similar Compounds

- N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide

- N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzamide

Uniqueness

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide is unique due to its fluorinated sulfonamide group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Actividad Biológica

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its role as an inhibitor in enzymatic reactions and its potential therapeutic applications.

Compound Structure and Synthesis

The compound features a tetrahydroquinoline core linked to a 4-fluorobenzenesulfonamide moiety. The presence of the cyclopropanecarbonyl group enhances its pharmacological properties.

Structure Overview

| Property | Description |

|---|---|

| IUPAC Name | N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide |

| Molecular Formula | C18H20FN3O2S |

| Molecular Weight | 357.44 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

Synthesis

The synthesis typically involves several steps:

- Formation of Tetrahydroquinoline : This can be achieved using the Pictet-Spengler reaction.

- Acylation : The tetrahydroquinoline is acylated with cyclopropanecarbonyl chloride.

- Sulfonamide Formation : The final step involves the reaction with 4-fluorobenzenesulfonamide.

Enzyme Inhibition

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzenesulfonamide has been studied for its inhibitory effects on various enzymes:

- Carbonic Anhydrases : It has shown potential as an inhibitor of human carbonic anhydrases I and II. Studies indicate that sulfonamides can effectively inhibit these enzymes by binding to their active sites, disrupting their catalytic function .

- Antimicrobial Properties : The compound's structural components suggest potential antimicrobial activity. Related studies on fluorinated sulfonamides indicate that they can exhibit significant antimicrobial effects against various pathogens .

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Case Study 1 : A study on related tetrahydroquinoline derivatives showed that modifications in the sulfonamide moiety could enhance antibacterial activity against resistant strains of bacteria.

- Case Study 2 : Research into the anti-cancer properties of sulfonamides revealed that certain derivatives could induce apoptosis in cancer cell lines through inhibition of specific metabolic pathways.

Propiedades

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3S/c20-15-5-8-17(9-6-15)26(24,25)21-16-7-10-18-14(12-16)2-1-11-22(18)19(23)13-3-4-13/h5-10,12-13,21H,1-4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDAKZOGLFEAHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.